molecular formula C13H12ClN3O2S2 B2820994 N-(6-chloro-1,3-benzothiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide CAS No. 1396632-76-0

N-(6-chloro-1,3-benzothiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide

Cat. No.: B2820994
CAS No.: 1396632-76-0
M. Wt: 341.83
InChI Key: WFTMOPCVUZFXPA-UHFFFAOYSA-N
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide (CAS 1396632-76-0) is a high-purity chemical compound offered for research use. With a molecular formula of C13H12ClN3O2S2 and a molecular weight of 341.84 g/mol, this compound features a unique hybrid structure incorporating both benzothiazole and 1,4-thiazepane pharmacophores . The benzothiazole moiety is a privileged structure in medicinal chemistry, known for its diverse biological activities. The 1,4-thiazepane core is a seven-membered heterocycle of significant pharmaceutical interest; its analogs, such as the cardioprotective agents JTV-519 and S107, function by modulating ryanodine receptor (RyR) stability and enhancing RyR-calstabin interaction . This compound is supplied with the identifier F6350-0203 and is characterized by key physicochemical properties, including a topological polar surface area of 125 Ų and an XLogP3 of 2.3 . It is intended for research applications such as investigating structure-activity relationships in drug discovery, exploring new modulators of ion channels and central nervous system targets, and serving as a synthetic intermediate for the development of novel bioactive molecules. This product is strictly for laboratory research use and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2S2/c14-7-1-2-8-10(5-7)21-13(16-8)17-12(19)9-6-20-4-3-11(18)15-9/h1-2,5,9H,3-4,6H2,(H,15,18)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTMOPCVUZFXPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(NC1=O)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide typically involves the reaction of 2-amino-6-chlorobenzothiazole with various reagents. One common method involves the use of phosphorus oxychloride as a solvent and catalyst, with the reaction being carried out under reflux conditions for several hours . The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The compound shares structural homology with 1-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide (identified in ) . Both feature the N-(6-chloro-1,3-benzothiazol-2-yl) group but differ in their heterocyclic cores:

  • Target compound : 1,4-thiazepane (7-membered ring with sulfur and nitrogen).
  • Analogue : Piperidine (6-membered saturated nitrogen ring with acetyl substitution).

Key differences :

  • Substituents : The 5-oxo group in the target compound introduces polarity and hydrogen-bonding capacity, absent in the acetylated piperidine analogue.
Functional Group Analogues

Compounds such as (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid () share sulfur-containing heterocycles but differ in backbone architecture:

  • Target compound : Benzothiazole-thiazepane hybrid.
  • Thiadiazole derivative : Bicyclic β-lactam structure with thiadiazole and tetrazole groups.
Substituent-Based Analogues

Coumarin derivatives such as 4-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide () highlight the role of halogen substituents:

  • Target compound : Chloro-substituted benzothiazole.
  • Coumarin analogue : Chlorobenzyl and fluorophenethyl groups.

Comparative analysis :

  • Lipophilicity : The fluorophenethyl group in the coumarin analogue may improve membrane permeability compared to the polar thiazepane ring.

Data Tables

Table 1: Structural and Physicochemical Comparison
Property Target Compound 1-Acetyl-N-(6-chloro-benzothiazol)piperidine Thiadiazole β-lactam Coumarin-Triazole
Molecular weight (g/mol) ~365.8 ~337.8 ~498.9 ~481.9
Heterocyclic core 1,4-Thiazepane + benzothiazole Piperidine + benzothiazole β-lactam + thiadiazole Coumarin + triazole
Key substituents 5-oxo, 6-Cl Acetyl, 6-Cl Tetrazole, thiadiazolethio Chlorobenzyl, fluorophenethyl
Solubility (logP) Estimated 2.1 (moderate) Estimated 2.8 (lower polarity) ~1.5 (high polarity) ~3.0 (lipophilic)
Biological activity Hypothesized kinase inhibition Antimicrobial (alkaloid class) Antibacterial (β-lactam action) Anticancer (coumarin scaffold)

Q & A

Q. How can enantiomeric purity be ensured during asymmetric synthesis?

  • Methodological Answer :
  • Chiral chromatography : Use Chiralpak IA-3 columns (hexane:IPA = 90:10) to resolve R/S isomers.
  • Circular dichroism (CD) : Compare experimental CD spectra with calculated ECD (e.g., TDDFT at B3LYP/6-31G* level) .

Q. What protocols validate the compound’s natural product origin in isolation studies?

  • Methodological Answer :
  • Metabolomic profiling : LC-HRMS comparison with synthetic standards (mass error <2 ppm).
  • Isotopic labeling : Feed 13C^{13}C-glucose to source organisms and track incorporation via NMR .

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